molecular formula C9H9NO5 B3255295 2,3-Dimethoxy-6-nitrobenzaldehyde CAS No. 2531-63-7

2,3-Dimethoxy-6-nitrobenzaldehyde

Cat. No. B3255295
Key on ui cas rn: 2531-63-7
M. Wt: 211.17 g/mol
InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
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Patent
US08058431B2

Procedure details

50.0 g (301 mmol) 2,3-Dimethoxy-benzaldehyd (Aldrich) were slowly added to nitric acid at 0° C. The reaction mixture was stirred for 5 minutes, diluted with water until no further precipitate was obtained. After filtration the residue was washed with methanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].[N+:13]([O-])([OH:15])=[O:14]>O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
After filtration the residue
WASH
Type
WASH
Details
was washed with methanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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